Siraitic acid A

Vue d'ensemble

Description

Siraitic Acid A is a naturally occurring compound classified as a cucurbitane triterpenoid. It is primarily isolated from the roots of the plant Siraitia grosvenorii. This compound is known for its potential health benefits, including its use as a natural sweetener and its role in traditional medicine.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Siraitic Acid A can be synthesized through various chemical reactions involving the modification of cucurbitane triterpenoids. The synthetic routes often involve the use of specific catalysts and reaction conditions to achieve the desired structural modifications.

Industrial Production Methods: The industrial production of this compound typically involves the extraction and purification processes from the roots of Siraitia grosvenorii. The extraction process may include solvent extraction, followed by chromatographic techniques to isolate and purify the compound.

Analyse Des Réactions Chimiques

Types of Reactions: Siraitic Acid A can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and chromium-based oxidants.

Reduction: Reduction reactions may involve the use of hydrogen gas (H₂) or metal hydrides such as lithium aluminum hydride (LiAlH₄).

Substitution: Substitution reactions can be carried out using halogenating agents like bromine (Br₂) or iodine (I₂).

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and various substituted analogs of this compound.

Applications De Recherche Scientifique

Antidiabetic Effects

Siraitic acid A has demonstrated significant potential as an α-glucosidase inhibitor, which is crucial for managing postprandial blood glucose levels. In vitro studies have shown that it exhibits strong inhibitory activity against α-glucosidase, with IC₅₀ values indicating effective concentration ranges for therapeutic use . This property positions this compound as a promising candidate for developing antidiabetic agents.

Antioxidant Properties

Research indicates that this compound possesses antioxidant properties, which can help mitigate oxidative stress in the body. Antioxidants are vital in preventing cellular damage caused by free radicals, thereby reducing the risk of chronic diseases such as cancer and cardiovascular disorders .

Anti-inflammatory Activity

This compound has been shown to exert anti-inflammatory effects, making it beneficial in treating conditions characterized by chronic inflammation. This activity is particularly relevant in the context of autoimmune diseases and inflammatory disorders .

Natural Sweetener

The primary application of Siraitia grosvenorii extracts, including this compound, is as a natural sweetener in food products. Due to its high sweetness intensity compared to sucrose and low-caloric content, it serves as an alternative sweetener for diabetic patients and those seeking to reduce sugar intake .

Preservative Qualities

The antioxidant properties of this compound also contribute to its potential use as a natural preservative in food products. By inhibiting oxidation processes, it can extend the shelf life of various food items while maintaining quality .

Case Studies

Mécanisme D'action

The mechanism by which Siraitic Acid A exerts its effects involves its interaction with specific molecular targets and pathways:

Molecular Targets: this compound interacts with enzymes such as α-glucosidase, inhibiting its activity and thereby reducing the breakdown of carbohydrates.

Pathways Involved: The compound modulates various metabolic pathways, including those involved in glucose metabolism and oxidative stress reduction.

Comparaison Avec Des Composés Similaires

Siraitic Acid A is compared with other similar compounds, highlighting its uniqueness:

Similar Compounds: Other cucurbitane triterpenoids, such as β-amyrin and daucosterol, share structural similarities with this compound.

Uniqueness: this compound is distinguished by its specific biological activities, particularly its role as a natural sweetener and its potential health benefits.

Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?

Activité Biologique

Siraitic acid A, a compound derived from Siraitia grosvenorii, has garnered attention for its potential biological activities, particularly in anti-diabetic and anti-cancer applications. This article synthesizes current research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.

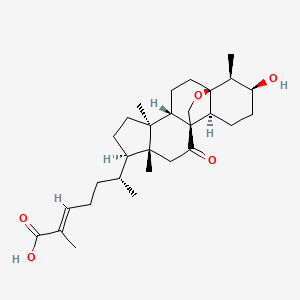

Chemical Structure and Properties

This compound is classified as a cucurbitane-type triterpenoid. Its structural characteristics contribute to its biological properties, which are being actively studied for therapeutic applications.

1. Antidiabetic Effects

Research has highlighted the ability of this compound to inhibit α-glucosidase, an enzyme involved in carbohydrate digestion. This inhibition can help manage blood sugar levels in diabetic patients.

- Inhibition Studies :

2. Anticancer Properties

This compound has also shown promise in cancer research. Its cytotoxic effects on various cancer cell lines have been documented.

- Cytotoxic Activity :

- In vitro studies have demonstrated that this compound exhibits cytotoxicity against breast cancer cells (MCF-7) with IC50 values ranging between 1.44 to 9.99 μM . The compound induces apoptosis and cell cycle arrest at the G2/M phase, suggesting mechanisms through which it inhibits cancer cell proliferation.

Data Table: Biological Activities of this compound

| Activity Type | Target Enzyme/Cell Line | IC50 Value (μM) | Reference |

|---|---|---|---|

| α-Glucosidase Inhibition | α-Glucosidase | 430 | |

| Cytotoxicity | MCF-7 (Breast Cancer) | 1.44 - 9.99 |

Case Study: Antidiabetic Potential

In a controlled study involving diabetic rats, administration of this compound resulted in a significant reduction in postprandial blood glucose levels compared to the control group. The results indicated that the compound effectively modulates glucose metabolism and could serve as an adjunct therapy for diabetes management.

Case Study: Antitumor Activity

Another study evaluated the effects of this compound on tumor growth in xenograft models. Tumor-bearing mice treated with the compound showed a marked decrease in tumor size and weight compared to untreated controls, further supporting its anticancer potential.

The mechanisms underlying the biological activities of this compound are still under investigation. However, preliminary studies suggest:

- Inhibition of Enzymatic Activity : The compound's ability to inhibit α-glucosidase is crucial for its antidiabetic effects.

- Induction of Apoptosis : In cancer cells, this compound appears to trigger apoptotic pathways, leading to cell death and reduced viability.

Future Directions

Further research is needed to fully elucidate the pharmacokinetics and long-term effects of this compound. Potential areas for future exploration include:

- Clinical Trials : Conducting human clinical trials to assess efficacy and safety profiles.

- Formulation Development : Investigating novel formulations that enhance bioavailability and therapeutic outcomes.

Propriétés

IUPAC Name |

(E,6R)-6-[(1R,4S,5S,8R,9R,12R,13S,16S,17S)-16-hydroxy-5,9,17-trimethyl-11-oxo-18-oxapentacyclo[10.5.2.01,13.04,12.05,9]nonadecan-8-yl]-2-methylhept-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H44O5/c1-17(7-6-8-18(2)25(32)33)20-11-13-26(4)22-12-14-29-19(3)21(30)9-10-23(29)28(22,16-34-29)24(31)15-27(20,26)5/h8,17,19-23,30H,6-7,9-16H2,1-5H3,(H,32,33)/b18-8+/t17-,19+,20-,21+,22+,23+,26+,27-,28-,29+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGEBMNJNYRCNCU-RIPWTOCISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(CCC2C13CCC4C2(CO3)C(=O)CC5(C4(CCC5C(C)CCC=C(C)C(=O)O)C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@H](CC[C@@H]2[C@]13CC[C@@H]4[C@@]2(CO3)C(=O)C[C@]5([C@]4(CC[C@@H]5[C@H](C)CC/C=C(\C)/C(=O)O)C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H44O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

472.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is Siraitic Acid A and where is it found?

A1: this compound is a novel norcucurbitane triterpene glycoside found in the roots of the Siraitia grosvenorii plant, also known as Luo Han Guo. [] This plant is native to Southern China and its fruit is commonly used as a natural sweetener. []

Q2: What is the structure of this compound?

A2: While the provided abstracts don't explicitly detail this compound's structure, they do describe a closely related compound, Siraitic Acid IIA. [] Both are identified as norcucurbitane triterpene glycosides, suggesting structural similarities. To determine the specific structural features of this compound, further research and analysis would be needed.

Q3: How can I quantify this compound and other related compounds in Siraitia grosvenorii?

A3: Researchers have developed a High-Performance Liquid Chromatography (HPLC) method for determining the content of Siraitic Acid IIA and Siraitic Acid IIB in the roots of Siraitia grosvenorii. [] This method utilizes a ZORBAX SB-C18 column and a mobile phase of acetonitrile and water for separation and quantification. [] While this method specifically targets Siraitic Acids IIA and IIB, it may be adaptable for the analysis of this compound with further optimization.

Q4: Are there other notable compounds found in Siraitia grosvenorii?

A4: Yes, besides Siraitic Acids, Siraitia grosvenorii contains other interesting compounds. Research has identified flavonols, flavonol glycosides, and other triterpene glycosides within the plant. [] One study even isolated a new cucurbitane triterpene named Siraitic Acid F, characterized as 29-nor-4,24-diene-3,11-dioxo-19-hydroxy-6,19-cyclocucurbitane-26-oic acid. [] This diversity of chemical constituents highlights the plant's potential as a source of bioactive compounds.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.